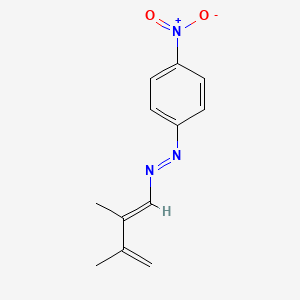
1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly as dyes and pigments. The compound this compound is known for its vibrant color and has applications in both scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene typically involves the diazotization of p-nitroaniline followed by coupling with 2,3-dimethyl-1,3-butadiene. The reaction conditions often require an acidic medium to facilitate the diazotization process. The general steps are as follows:
- p-Nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2,3-dimethyl-1,3-butadiene to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for spectrophotometric analysis.
Biology: Employed in the study of enzyme kinetics and as a probe for studying biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized as a dye in textile and printing industries, and as a colorant in plastics and coatings.
作用機序
The mechanism of action of 1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include:
Enzymatic Reduction: Reduction by enzymes such as azoreductases.
Binding to Proteins: Interaction with proteins and enzymes, affecting their function.
類似化合物との比較
Similar Compounds
1-(4-Nitrophenylazo)-2-naphthol: Another azo compound with similar applications in dyes and pigments.
Azo Violet: Used as a pH indicator and dye.
p-Nitrophenylacetic Acid: Used in various chemical reactions and as a reagent.
Uniqueness
1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene is unique due to its specific structure, which imparts distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in industrial applications, while its reactivity allows for diverse scientific research applications.
特性
CAS番号 |
73758-21-1 |
|---|---|
分子式 |
C12H13N3O2 |
分子量 |
231.25 g/mol |
IUPAC名 |
[(1E)-2,3-dimethylbuta-1,3-dienyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C12H13N3O2/c1-9(2)10(3)8-13-14-11-4-6-12(7-5-11)15(16)17/h4-8H,1H2,2-3H3/b10-8+,14-13? |
InChIキー |
GHOAYIQDKAEILV-LOWSQBDPSA-N |
異性体SMILES |
CC(=C)/C(=C/N=NC1=CC=C(C=C1)[N+](=O)[O-])/C |
正規SMILES |
CC(=C)C(=CN=NC1=CC=C(C=C1)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


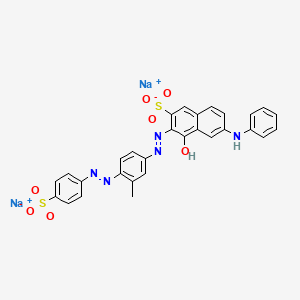


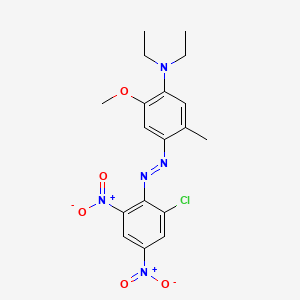
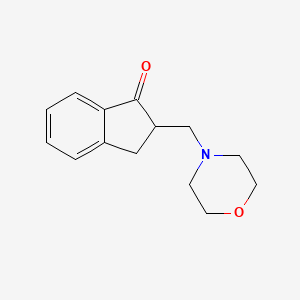
![2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14457483.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester](/img/structure/B14457491.png)

![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
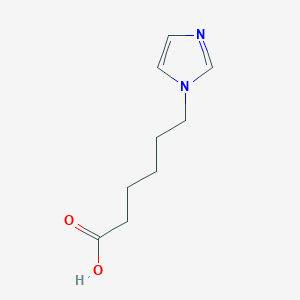
![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)
